N-(2-(1H-imidazol-1-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(2-(1H-imidazol-1-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features both imidazole and tetrazole functional groups. These functional groups are known for their diverse chemical reactivity and biological activity. The compound’s structure includes a benzamide core, which is a common motif in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-1-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the imidazole and tetrazole groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as copper(II) chloride, to facilitate the formation of the imidazole ring . The tetrazole group can be introduced using azide precursors under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazol-1-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The imidazole and tetrazole rings can be oxidized under specific conditions, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the benzamide core, converting it into amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolone derivatives, while reduction of the benzamide core can produce primary amines.
Scientific Research Applications
N-(2-(1H-imidazol-1-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The imidazole and tetrazole rings are known for their biological activity. The compound can be used in studies related to enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological properties, the compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it suitable for use in industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazol-1-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity and protein function. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to receptors and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamides: These compounds share a similar benzamide core but feature a triazole ring instead of an imidazole ring.
Benzimidazoles: These compounds contain a benzimidazole ring fused to a benzene ring and are known for their diverse biological activities.
Uniqueness
N-(2-(1H-imidazol-1-yl)ethyl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both imidazole and tetrazole rings in its structure. This combination of functional groups provides a distinct chemical reactivity and biological activity profile, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H17N7O |
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Molecular Weight |
311.34 g/mol |
IUPAC Name |
N-(2-imidazol-1-ylethyl)-3,4-dimethyl-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H17N7O/c1-11-3-4-13(14(12(11)2)22-10-18-19-20-22)15(23)17-6-8-21-7-5-16-9-21/h3-5,7,9-10H,6,8H2,1-2H3,(H,17,23) |
InChI Key |
JIYDBPYIDPMIEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NCCN2C=CN=C2)N3C=NN=N3)C |
Origin of Product |
United States |
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